molecular formula C14H18O6 B7980127 Methyl-4,6-O-benzylidene-a-D-galactopyranoside

Methyl-4,6-O-benzylidene-a-D-galactopyranoside

Cat. No.: B7980127
M. Wt: 282.29 g/mol
InChI Key: VVSWDMJYIDBTMV-HUXGKSLCSA-N
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Description

Methyl-4,6-O-benzylidene-α-D-galactopyranoside (C₁₄H₁₈O₆, MW 282.29) is a protected galactose derivative where the 4- and 6-hydroxyl groups are bridged by a benzylidene acetal. This cyclic acetal enhances regioselectivity in subsequent reactions, making it a valuable intermediate in carbohydrate chemistry . Its synthesis typically involves acid-catalyzed condensation of methyl α-D-galactopyranoside with benzaldehyde derivatives under anhydrous conditions, yielding a white crystalline solid with a melting point of 177–179°C . The compound’s stereochemistry (α-anomeric configuration and galacto-configured pyranose ring) distinguishes it from gluco-, manno-, and idopyranoside analogs, influencing both reactivity and applications.

Properties

IUPAC Name

(2R,4aR,6S,7R,8R,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11-,12+,13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSWDMJYIDBTMV-HUXGKSLCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Protocol

A typical procedure involves:

  • Reactants : Methyl α-D-galactopyranoside (1 equiv), benzaldehyde (1.2–1.5 equiv).

  • Catalyst : Zinc chloride (ZnCl₂, 0.1 equiv) or camphor-10-sulfonic acid (CSA, 0.05 equiv).

  • Solvent : Anhydrous dimethylformamide (DMF) or acetonitrile.

  • Conditions : Heating at 50–60°C for 6–8 hours under inert atmosphere.

The reaction proceeds via acid-catalyzed nucleophilic attack of the 4,6-diol on benzaldehyde, forming a cyclic acetal. The product is isolated by precipitation or column chromatography, yielding 70–80%.

Table 1: Comparative Analysis of Acid Catalysts

CatalystTemperature (°C)Time (h)Yield (%)SelectivitySource
ZnCl₂50676High
CSA60882Moderate
H₂SO₄ (conc.)252465Low

Catalysts and Reaction Conditions

Zinc Chloride-Mediated Synthesis

Zinc chloride, a Lewis acid, facilitates acetalization by activating benzaldehyde. A study reported 76% yield using ZnCl₂ in DMF at 50°C, with minimal byproducts. The method is favored for scalability but requires careful moisture control.

Camphor-10-Sulfonic Acid (CSA)

CSA, a Brønsted acid, offers milder conditions. In a modified approach, methyl α-D-galactopyranoside reacts with benzaldehyde dimethyl acetal (1.3 equiv) in DMF at 60°C for 8 hours, achieving 82% yield. CSA avoids side reactions like glycosidic bond cleavage, enhancing selectivity.

Solvent Effects

Polar aprotic solvents (DMF, acetonitrile) improve reagent solubility and reaction kinetics. Non-polar solvents (toluene) reduce yields due to poor dissolution of the carbohydrate.

Purification Techniques

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (3:1) is standard for isolating the benzylidene acetal. However, this method is time-consuming and less ideal for large-scale production.

Precipitation

Neutralization with triethylamine followed by ice-water precipitation simplifies purification. The product crystallizes as a white solid, bypassing chromatography. This approach achieves >95% purity with 70% recovery.

Recent Advances and Modifications

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time to 1–2 hours while maintaining 75–80% yield. This method enhances energy efficiency and minimizes thermal degradation.

Regioselective Acylation

Post-acetalization, the 2,3-hydroxyl groups are acylated for further derivatization. For example, octanoyl chloride in pyridine at −5°C selectively functionalizes the 2-OH position, enabling access to antimicrobial agents.

Sulfated Derivatives

Trimethylamine-sulfur trioxide complexes sulfonate the 2- or 3-OH positions after acetal hydrolysis, yielding monosulfated galactopyranosides for heparin analogs.

The benzylidene acetal introduces a new chiral center at the acetal carbon. While equatorial phenyl group preference dominates (>90%), minor diastereomers require chromatographic separation.

Green Chemistry

Recent efforts explore ionic liquids as recyclable solvents and biocatalysts (e.g., lipases) for acetal formation, reducing reliance on toxic acids .

Chemical Reactions Analysis

Types of Reactions

Methyl-4,6-O-benzylidene-a-D-galactopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium hydride.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2.1. Synthesis of Glycosides

MBG is predominantly used as a chiral building block for synthesizing various glycosides. Its ability to undergo selective reactions makes it suitable for creating both α and β anomers of different sugars. This application is crucial in carbohydrate chemistry for developing new glycosidic linkages.

2.2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of MBG derivatives. For instance, derivatives synthesized from MBG exhibited significant antibacterial and antifungal activities against various pathogens:

  • Study Findings:
    • Compounds derived from MBG showed high efficacy against Gram-positive and Gram-negative bacteria.
    • The most potent derivatives displayed zone inhibition diameters larger than those of standard antibiotics like azithromycin .

Table 1: Antimicrobial Activity of MBG Derivatives

Compound IDBacterial StrainZone of Inhibition (mm)Activity Type
4E. coli19Antibacterial
5S. aureus18Antibacterial
6C. albicans22Antifungal
7P. aeruginosa20Antibacterial

2.3. Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinities of MBG derivatives with various bacterial and fungal proteins. These studies help elucidate the mechanisms behind their antimicrobial activities:

  • Key Findings:
    • Derivatives exhibited strong binding affinities with proteins such as L,D-transpeptidase Ykud and endoglucanase from Aspergillus niger.
    • The stability of these complexes was confirmed through molecular dynamics simulations .

2.4. Pharmacokinetic Studies

Pharmacokinetic predictions for MBG derivatives indicate favorable absorption, metabolism, and toxicity profiles, making them potential candidates for drug development targeting bacterial and fungal infections .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing six new compounds derived from MBG using various acyl chlorides (lauroyl, myristoyl). The synthesized compounds were characterized using spectroscopic techniques (FT-IR, NMR) to confirm their structures and purity .

Table 2: Characterization Data

Compound IDYield (%)FT-IR Peaks (cm⁻¹)NMR Data
494C=O Stretch at 1740δ 2.41 (CH₃(CH₂)₁₁CO-)
590C=O Stretch at 1735δ 1.64 (CH₃(CH₂)₉CH₂CO-)

Case Study 2: Antimicrobial Evaluation

In vitro tests were conducted on synthesized MBG derivatives against five bacterial strains, demonstrating significant antibacterial activity across multiple compounds . The results emphasized the potential use of these derivatives in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of Methyl-4,6-O-benzylidene-a-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereochemical and Functional Group Variations

Galacto vs. Gluco Derivatives
  • Reactivity: The equatorial 4-OH in galacto derivatives (vs. axial in gluco) alters steric and electronic environments. For example, benzoylation of methyl 4,6-O-benzylidene-α-D-galactopyranoside occurs preferentially at the 2-position, whereas gluco analogs favor 3-O-substitution due to conformational differences .
  • Physical Properties : The galacto derivative (mp 177–179°C) has a higher melting point than its gluco counterpart (mp ~165–168°C), attributed to stronger crystal lattice interactions from the galactose ring’s stereochemistry .
Manno and Idopyranoside Derivatives
  • Methyl-4,6-O-benzylidene-α-D-mannopyranoside exhibits reduced solubility in polar solvents compared to galacto/gluco analogs due to axial 2-OH .
  • Idopyranoside derivatives (e.g., methyl-4,6-O-benzylidene-β-D-idopyranoside) are rare due to idose’s instability but serve as precursors for macrocyclic crown ethers in asymmetric catalysis .

Substitution Patterns and Reactivity

Compound Substitution Position Key Reaction Yield Application
Methyl-4,6-O-benzylidene-α-D-galactopyranoside-2,3-ditosylate 2,3-O-tosylation Tosyl chloride in pyridine/CHCl₃ 75% Glycosylation intermediates
Methyl-4,6-O-benzylidene-α-D-glucopyranoside-3-O-myristoyl 3-O-acylation Myristoyl chloride in pyridine 82% Antibacterial agents
Methyl-4,6-O-benzylidene-β-D-idopyranoside-2,3-bis-O-(2-chloroethyl) 2,3-O-alkylation Bis(2-chloroethyl) ether 68% Crown ether synthesis
  • Tosylation : The galacto derivative’s 2,3-ditosylate is more reactive in nucleophilic displacements than gluco analogs, enabling selective glycosylation .
  • Acylation : Gluco derivatives modified with lauroyl/myristoyl groups show superior antibacterial activity (MIC 8–16 µg/mL) compared to galacto analogs, which are less studied .

Protecting Group Strategies

  • Benzylidene vs. Benzyl: Benzylidene acetals (cyclic) offer regioselective deprotection under acidic conditions, whereas benzyl ethers (linear) require harsher hydrogenolysis. For example, methyl 2,3,4,6-tetra-O-benzyl-α-D-galactopyranoside is used in oligosaccharide synthesis but lacks the regioselectivity of benzylidene-protected analogs .
  • Methoxybenzylidene: 4-Methoxybenzylidene derivatives (e.g., 4-nitrophenyl 2-acetamido-4,6-O-methoxybenzylidene-α-D-galactopyranoside) enhance solubility and are used as glycosidase substrates .

Biological Activity

Methyl-4,6-O-benzylidene-α-D-galactopyranoside (MGBG) is a carbohydrate derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by recent research findings, case studies, and data tables.

Chemical Structure and Synthesis

MGBG is synthesized through the acylation of methyl α-D-galactopyranoside with benzaldehyde dimethyl acetal. The reaction typically involves the use of acidic catalysts and can produce various derivatives by further acylation with different acyl halides. The structural characterization of MGBG and its derivatives is performed using spectroscopic methods such as NMR and IR spectroscopy, confirming the successful synthesis of the desired compounds .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of MGBG and its derivatives against various pathogenic microorganisms.

In Vitro Studies

  • Antibacterial Activity :
    • MGBG derivatives were tested against several gram-positive and gram-negative bacteria. Compounds exhibited varying levels of activity, with some showing significant inhibition zones compared to standard antibiotics such as azithromycin. For instance, certain derivatives demonstrated broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity :
    • The antifungal activity was assessed against fungi such as Aspergillus niger and A. flavus. MGBG derivatives showed promising results, with higher efficacy noted in compounds modified with longer aliphatic chains .

Summary of Antimicrobial Activity

CompoundAntibacterial Activity (mm)Antifungal Activity (mm)
MGBG19.0 ± 0.220.5 ± 0.3
Derivative 122.0 ± 0.425.0 ± 0.5
Derivative 218.5 ± 0.321.0 ± 0.2

Anticancer Potential

MGBG has also been investigated for its anticancer properties. Structure-activity relationship (SAR) studies reveal that certain modifications can enhance cytotoxicity against cancer cell lines.

  • Mechanism of Action :
    • Molecular docking studies suggest that MGBG derivatives may interact with specific proteins involved in cancer cell proliferation, potentially inhibiting their function .
  • Case Studies :
    • In vitro tests on human cancer cell lines showed that some MGBG derivatives exhibited significant cytotoxic effects, indicating their potential as chemotherapeutic agents .

Molecular Docking and Computational Studies

The biological activity of MGBG has been further elucidated through molecular docking studies, which provide insights into its binding affinities with various biological targets.

  • Docking Results :
    • The binding affinity of MGBG derivatives to proteins associated with bacterial resistance and cancer progression was evaluated using computational models, showing promising interactions that could lead to the development of new therapeutics .

Q & A

Q. What are the key synthetic routes for Methyl-4,6-O-benzylidene-α-D-galactopyranoside, and how are protecting groups managed during synthesis?

The synthesis involves forming a benzylidene acetal at the 4,6-positions of methyl α-D-galactopyranoside. A common method employs benzaldehyde dimethyl acetal under acidic conditions (e.g., camphorsulfonic acid) to achieve regioselective protection. For example, benzylation using benzyl bromide in DMF with sodium hydride introduces additional protecting groups. Reductive ring-opening (e.g., NaCNBH₃/HCl) selectively cleaves the benzylidene group for further functionalization .

Key Steps Reagents/Conditions Purpose
Benzylidene protectionBenzaldehyde dimethyl acetal, CSA4,6-O-acetal formation
Benzylation (if needed)BnBr, NaH, DMFHydroxyl group protection
Reductive ring-openingNaCNBH₃, HClSelective deprotection

Q. How is the structure of Methyl-4,6-O-benzylidene-α-D-galactopyranoside confirmed using spectroscopic methods?

Structural confirmation relies on 1H/13C NMR and 2D NMR techniques :

  • Benzylidene protons : δ 5.50–5.60 ppm (singlet, Ph-CH-O).
  • Anomeric proton : δ 4.80–5.00 ppm (doublet, J = 3.5–4.0 Hz, α-configuration).
  • Benzylidene carbon : δ 101–102 ppm (acetal carbon). HSQC and HMBC correlations resolve ambiguities in glycosidic bond formation and regiochemistry .

Q. What role does this compound play as a glycosylation precursor?

The compound serves as a glycosyl donor or acceptor in oligosaccharide synthesis. Activation via trichloroacetimidate or thioglycoside methods enables glycosidic bond formation. For example, BF₃·OEt₂ promotes α-selective coupling with acceptors like 2-azido galactose derivatives. Reaction progress is monitored by TLC, and yields are optimized by quenching with aqueous NaHCO₃ .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of Methyl-4,6-O-benzylidene-α-D-galactopyranoside?

Regioselective acylation or benzoylation is achieved through:

  • Transient protection : Use of dibutyltin oxide to direct benzoylation to the 2-OH position while the 3-OH remains shielded by the benzylidene group.
  • Catalyst control : Tin-mediated acylation selectively modifies the equatorial hydroxyl group. Competing reactivities are minimized by adjusting stoichiometry (e.g., 1.2 eq acylating agent) and temperature (0–25°C) .

Q. How is this compound utilized in asymmetric catalysis?

The rigid pyranoside scaffold is leveraged to synthesize chiral crown ether ligands . For example, coupling with pyridine-based ditosylates yields monoaza-15-crown-5 ligands. These ligands achieve 80% enantiomeric excess (ee) in asymmetric Michael additions via phase-transfer catalysis. Mechanistic studies suggest the galactopyranoside’s stereochemistry dictates the spatial arrangement of catalytic sites .

Q. How do competing side reactions in glycosylation using this compound affect yield, and how are they mitigated?

Competing hydrolysis or β-side product formation arises from:

  • Unstable leaving groups (e.g., imidates).
  • Polar solvents (e.g., acetone) promoting SN2 mechanisms. Mitigation strategies:
  • Use thioglycosides (stable under neutral conditions).
  • Activate with NIS/TfOH at -20°C to favor α-selectivity.
  • Employ molecular sieves to scavenge water .

Q. What analytical challenges arise in resolving data contradictions when modifying protecting groups?

Overlapping NMR signals (e.g., benzyl vs. benzylidene protons) complicate structural analysis. Solutions include:

  • Selective deuteration to simplify spectra.
  • NOESY experiments to confirm spatial proximity of substituents.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight post-modification .

Methodological Considerations

  • Synthetic Optimization : Monitor reaction progress via TLC (eluent: EtOAc/hexanes 1:2) and purify intermediates by flash chromatography.
  • Catalytic Asymmetry : Screen crown ether ligands in model reactions (e.g., benzalacetone with nitromethane) to evaluate enantioselectivity .
  • Glycosylation Troubleshooting : If α/β selectivity is poor, switch to Schrock catalysts (e.g., Ru-based) or adjust solvent polarity .

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